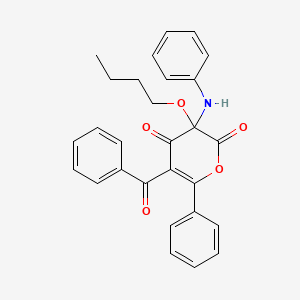
7H-purine-2,6-diamine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-purine-2,6-diamine;2,4,6-trinitrophenol is a compound with the molecular formula C₁₁H₉N₉O₇ and a molecular weight of 379.245 g/mol . This compound is a combination of two distinct chemical entities: 7H-purine-2,6-diamine and 2,4,6-trinitrophenol. The former is a purine derivative, while the latter is a nitroaromatic compound. The combination of these two entities results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-purine-2,6-diamine;2,4,6-trinitrophenol involves the reaction of 7H-purine-2,6-diamine with 2,4,6-trinitrophenol under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and a catalyst such as triethylamine to facilitate the reaction. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7H-purine-2,6-diamine;2,4,6-trinitrophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro groups in 2,4,6-trinitrophenol can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides and nitro derivatives.
Reduction: Formation of amines and hydroxylamines.
Substitution: Formation of substituted purine derivatives and phenolic compounds.
Scientific Research Applications
7H-purine-2,6-diamine;2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain types of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 7H-purine-2,6-diamine;2,4,6-trinitrophenol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopurine: A purine derivative with similar structural features but lacking the nitro groups.
2,4,6-Trinitrophenol: A nitroaromatic compound with similar chemical properties but lacking the purine moiety.
Uniqueness
The uniqueness of 7H-purine-2,6-diamine;2,4,6-trinitrophenol lies in its combined structure, which imparts distinct chemical and biological properties. The presence of both purine and nitroaromatic moieties allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
61494-95-9 |
|---|---|
Molecular Formula |
C11H9N9O7 |
Molecular Weight |
379.25 g/mol |
IUPAC Name |
7H-purine-2,6-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H6N6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;6-3-2-4(9-1-8-2)11-5(7)10-3/h1-2,10H;1H,(H5,6,7,8,9,10,11) |
InChI Key |
SZTAJWDCMGNTFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=NC2=NC(=NC(=C2N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-N-{2-[4-(3-hydroxypropyl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B14567383.png)
![Methanesulfonic acid--3-[4-(benzyloxy)phenyl]propan-1-ol (1/1)](/img/structure/B14567384.png)



![Methyl 3-[2-(chlorocarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B14567426.png)


![1-[1-([1,1'-Biphenyl]-4-yl)pentyl]pyrrolidin-2-one](/img/structure/B14567443.png)
![N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-methylnitramide](/img/structure/B14567445.png)



![1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate](/img/structure/B14567479.png)
